molecular formula C18H22F3N7 B12267883 2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B12267883
M. Wt: 393.4 g/mol
InChI Key: HTBAXNHOFNLNED-UHFFFAOYSA-N
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Description

2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including pyrrolidine, piperazine, and trifluoromethyl, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the pyrrolidine group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where pyrrolidine is reacted with a suitable leaving group on the pyrimidine ring.

    Attachment of the piperazine moiety: The piperazine group is incorporated through a similar nucleophilic substitution reaction.

    Addition of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrolidine and piperazine moieties contribute to its interaction with biological targets.

Properties

Molecular Formula

C18H22F3N7

Molecular Weight

393.4 g/mol

IUPAC Name

2-methyl-4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H22F3N7/c1-13-24-14(18(19,20)21)10-17(25-13)28-8-6-27(7-9-28)16-11-15(22-12-23-16)26-4-2-3-5-26/h10-12H,2-9H2,1H3

InChI Key

HTBAXNHOFNLNED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)C(F)(F)F

Origin of Product

United States

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